![molecular formula C36H22N4 B104353 2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole CAS No. 16408-42-7](/img/structure/B104353.png)
2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including DNA topoisomerase II and protein kinase C. This inhibition leads to a disruption of cellular processes, which can lead to cell death.
Effets Biochimiques Et Physiologiques
2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole has been shown to have a range of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole in lab experiments include its ability to inhibit the activity of certain enzymes, making it a useful tool in the study of enzyme function. Additionally, this compound has been shown to have anti-cancer properties, making it a potential candidate for cancer treatment. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole. One potential direction is the further study of its anti-cancer properties and its potential use in cancer treatment. Additionally, further studies are needed to fully understand its mechanism of action and its potential toxicity. Finally, the development of new synthesis methods for this compound may lead to improved yields and purity, making it more accessible for scientific research.
Méthodes De Synthèse
The synthesis of 2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole has been achieved using various methods. One of the most common methods involves the reaction between 2-phenyl-1H-phenanthro[9,10-d]imidazole and 4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde in the presence of a base. This reaction yields the desired compound in good yield and purity.
Applications De Recherche Scientifique
2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole has been found to have potential applications in scientific research. This compound has been shown to inhibit the activity of certain enzymes, making it a useful tool in the study of enzyme function. Additionally, this compound has been shown to have anti-cancer properties, making it a potential candidate for cancer treatment.
Propriétés
Numéro CAS |
16408-42-7 |
|---|---|
Nom du produit |
2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole |
Formule moléculaire |
C36H22N4 |
Poids moléculaire |
510.6 g/mol |
Nom IUPAC |
2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole |
InChI |
InChI=1S/C36H22N4/c1-5-13-27-23(9-1)24-10-2-6-14-28(24)32-31(27)37-35(38-32)21-17-19-22(20-18-21)36-39-33-29-15-7-3-11-25(29)26-12-4-8-16-30(26)34(33)40-36/h1-20H,(H,37,38)(H,39,40) |
Clé InChI |
CNJHHSXBOPCGLS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC(=N4)C5=CC=C(C=C5)C6=NC7=C(N6)C8=CC=CC=C8C9=CC=CC=C97 |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC(=N4)C5=CC=C(C=C5)C6=NC7=C(N6)C8=CC=CC=C8C9=CC=CC=C97 |
Synonymes |
1,4-DI(1H-PHENANTHRO[9,10-D]IMIDAZOL-2-YL)BENZENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



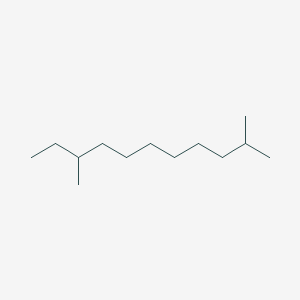
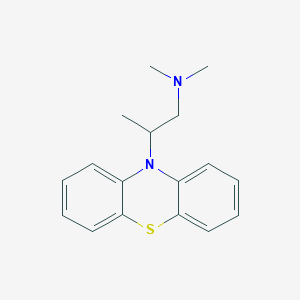
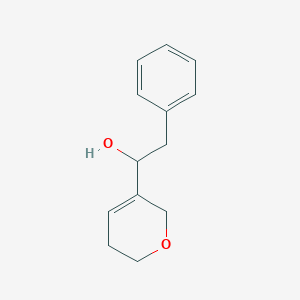
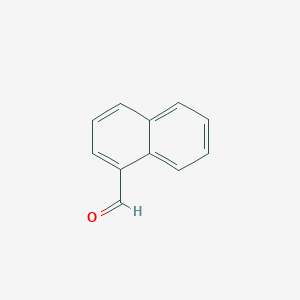

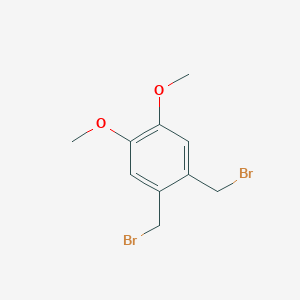
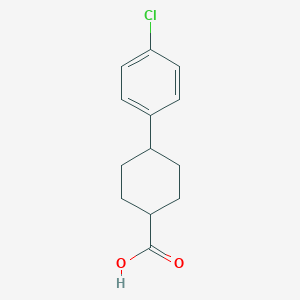
![4-[(6-Hydroxy-5-nitro-M-tolyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one](/img/structure/B104295.png)
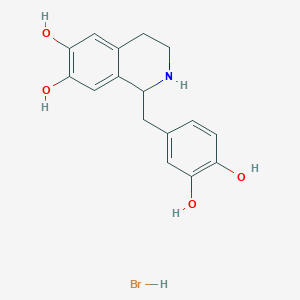
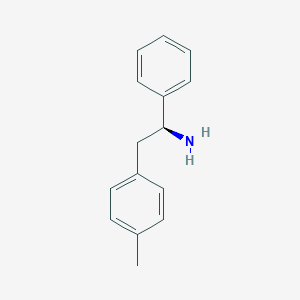
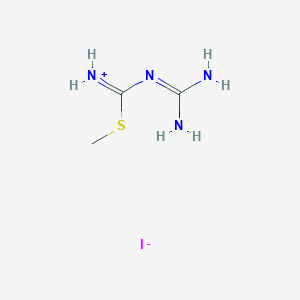
![2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B104303.png)
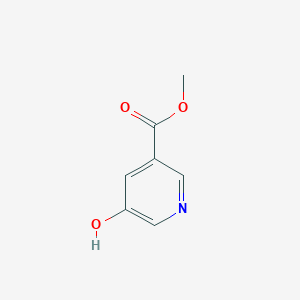
![(4R,9R)-14,16,22,24-Tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene](/img/structure/B104306.png)